

Synthetic Routes to Indeloxazine Hydrochloride

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Compound Focus: Indeloxazine Hydrochloride

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The synthesis of **Indeloxazine Hydrochloride** involves several key steps, starting from a 4-hydroxy-1-indanone precursor. The following table summarizes the core synthetic strategies as described in patent literature [1].

Route	Key Steps & Intermediates	Final Purification/Isolation
Route 1 (via Trityl Protection)	1. Alkylation of 4-hydroxy-1-indanone (II) with 2-(p-toluenesulfonyloxymethyl)-4-triphenylmethylmorpholine (I). 2. Reduction of ketone intermediate (III) with LiAlH ₄ to alcohol (IV). 3. Simultaneous dehydration & deprotection with HCl in refluxing ethanol [1].	
Route 2 (Isomer Separation)	1. Reaction of 1-[inden-7(or4)-yloxy]-2,3-epoxypropane (V) with 2-aminoethyl hydrogen sulfate (VI). 2. Ring closure to form morpholine (VII). Separation of the 4-indenyl isomer (VIII) from the 7-indenyl isomer (Indeloxazine) via fractional crystallization [1].	
Route 3 (Radiolabeled Synthesis)	Similar to Route 1, using [¹⁴ C]-starting materials to produce (rac)-2-[[[3- ¹⁴ C]inden-7-yloxy]methyl]morpholine hydrochloride. Reported to yield the product without formation of the corresponding 4-isomer [1].	

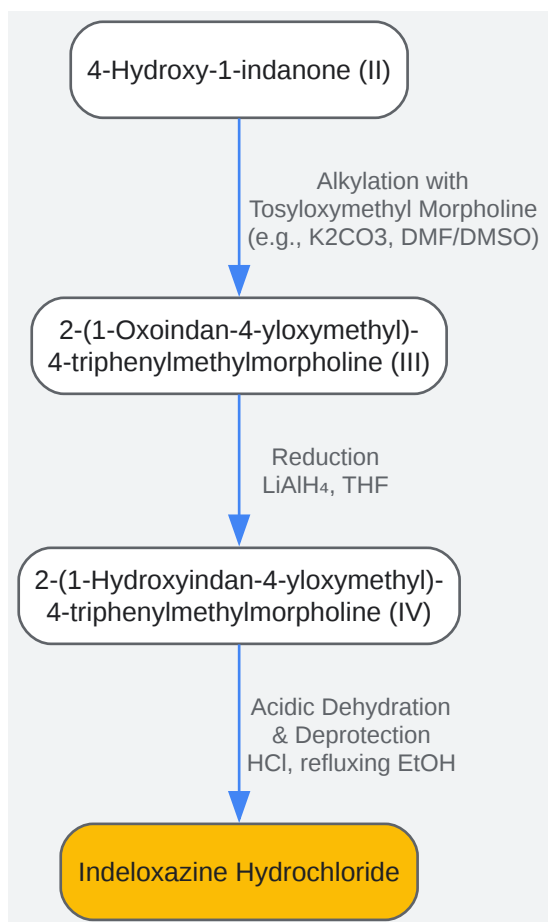
A key challenge in the synthesis is the tautomerism between the 7-indenyl (YM-08054, Indeloxazine) and 4-indenyl isomers. A practical synthetic method was established by employing **preferential crystallization from an equilibrium mixture in methanol containing a catalytic amount of base** [2].

Pharmacological Profile and Metabolism

Indeloxazine Hydrochloride was developed as a cerebral activator with antidepressive properties [2]. Its pharmacological effects are linked to modulation of brain monoamines and glucose metabolism [3].

- **Cholinergic System & Cognitive Effects:** Studies show it can reverse passive avoidance learning deficits in rats caused by disruption of cholinergic transmission, implicating this system in its procognitive action [3].
- **Metabolism:** A primary metabolite is *trans*-4-(2-morpholinylmethoxy)-1,2-indandiol (M-2). In rats, this metabolite is converted to an **alpha-glucoside conjugate** by liver alpha-glucosidases, a novel metabolic pathway for xenobiotics [4].

The following diagram illustrates the core synthetic workflow for the most common route:



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*Core synthetic pathway to **Indeloxazine Hydrochloride** via a trityl-protected intermediate [1].*

Detailed Experimental Protocol

This is a generalized procedure based on the synthetic routes. Specific quantities, temperatures, and reaction times should be optimized through laboratory experimentation.

Representative Procedure (Based on Route 1) [1]:

- **Alkylation Step:** A mixture of 4-hydroxy-1-indanone (II) and 2-(p-toluenesulfonyloxymethyl)-4-triphenylmethylmorpholine (I) is reacted in a polar aprotic solvent (e.g., DMF or DMSO) in the presence of a base like potassium carbonate. The reaction is heated (e.g., 100 °C) to form the alkylated ketone intermediate (III).
- **Reduction Step:** The ketone functionality in intermediate (III) is reduced using a reducing agent such as lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the secondary alcohol (IV).
- **Final Cyclization and Salt Formation:** The alcohol (IV) is subjected to acidic conditions (e.g., refluxing ethanol with HCl). This single step accomplishes both the dehydration to form the indene ring and the removal of the trityl (triphenylmethyl) protecting group, yielding **Indeloxazine Hydrochloride** as the final solid product after cooling and isolation.

Key Purification Note: The crude product exists as an equilibrium mixture of the desired 7-indenyl isomer and the 4-indenyl isomer. The pure 7-isomer (Indeloxazine) can be obtained through **preferential crystallization** from methanol containing a catalytic amount of a base [2].

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References

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